3-Methylamino-3-methylsulfanyl-1-pyridin-3-yl-propenone
Description
Properties
IUPAC Name |
(Z)-3-(methylamino)-3-methylsulfanyl-1-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-11-10(14-2)6-9(13)8-4-3-5-12-7-8/h3-7,11H,1-2H3/b10-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONUKDMSRBSUMC-POHAHGRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=CC(=O)C1=CN=CC=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C/C(=O)C1=CN=CC=C1)/SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylamino-3-methylsulfanyl-1-pyridin-3-yl-propenone typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with methylamine and methylthiol under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
3-Methylamino-3-methylsulfanyl-1-pyridin-3-yl-propenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.
Substitution: Nucleophilic substitution reactions can replace the methylamino or methylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives.
Scientific Research Applications
3-Methylamino-3-methylsulfanyl-1-pyridin-3-yl-propenone has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in drug development.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methylamino-3-methylsulfanyl-1-pyridin-3-yl-propenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-methylamino-3-methylsulfanyl-1-pyridin-3-yl-propenone with structurally analogous compounds, emphasizing substituent effects, synthesis pathways, and functional properties.
Table 1: Structural and Functional Comparison
Key Findings:
Methylsulfanyl (-SCH₃) vs.
Synthetic Accessibility The target compound’s synthesis (50% yield) is less efficient compared to fluoropyridine derivatives like methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate, where esterification typically achieves >70% yields .
Regulatory and Pharmacological Relevance Compounds with naphthalen-1-ol or thiophen-2-yl groups () are often controlled impurities in drug formulations (e.g., drospirenone/ethinyl estradiol), highlighting their regulatory significance compared to the target compound, which lacks documented pharmacological data .
Biological Activity
3-Methylamino-3-methylsulfanyl-1-pyridin-3-yl-propenone (CAS No. 1374320-15-6) is a compound characterized by the presence of a pyridine ring with methylamino and methylsulfanyl substituents. Its unique structure suggests potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | (Z)-3-(methylamino)-3-methylsulfanyl-1-pyridin-3-ylprop-2-en-1-one |
| Molecular Formula | C10H12N2OS |
| Molecular Weight | 212.28 g/mol |
| InChI Key | NONUKDMSRBSUMC-POHAHGRESA-N |
The biological activity of this compound is believed to involve its interaction with various molecular targets. Preliminary studies indicate that the compound may modulate enzyme activity and influence signaling pathways associated with oxidative stress and cell proliferation. The exact mechanisms are still under investigation, but potential interactions include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It may interact with specific receptors, affecting signal transduction processes.
- Antioxidant Activity : The presence of sulfur in its structure suggests potential antioxidant properties, which could mitigate oxidative damage in cells.
Biological Activity
Research has highlighted several significant biological activities associated with this compound:
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values demonstrating its potency.
Anticancer Activity
In vitro studies have explored the anticancer potential of this compound against different cancer cell lines, including HeLa and A549 cells. The compound demonstrated significant cytotoxic effects, with IC50 values indicating effective growth inhibition:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These results suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Case Studies
Several case studies have investigated the biological activities of similar compounds, providing insights into the potential applications of this compound:
- Anticonvulsant Activity : Analogous compounds have been reported to exhibit anticonvulsant properties, suggesting that structural modifications can enhance therapeutic efficacy in neurological disorders.
- Antiproliferative Effects : Research on thiazole-bearing molecules has shown promising results in inhibiting tumor growth, indicating that similar mechanisms may be present in 3-Methylamino derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Methylamino-3-methylsulfanyl-1-pyridin-3-yl-propenone, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between pyridine-3-carbaldehyde derivatives and methylamino-methylsulfanyl precursors. Optimization involves adjusting solvent polarity (e.g., ethanol or dimethyl sulfoxide (DMSO) for enhanced solubility ), temperature (60–80°C), and catalyst selection (e.g., acid/base-mediated conditions). Reaction progress can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. Which spectroscopic techniques are recommended for confirming the structure of this compound?
- Methodological Answer :
- FT-IR : Identify functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹, S–C=S vibrations at ~600–700 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to resolve methylamino (-NCH₃) and methylsulfanyl (-SCH₃) groups. Compare chemical shifts with structurally analogous compounds, such as (Z)-1-Phenyl-3-(3-pyridylmethylamino)-but-2-en-1-one, to validate assignments .
- X-ray crystallography : For absolute configuration confirmation, single-crystal XRD analysis is critical, as demonstrated for pyridyl-propenone derivatives in crystallography studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for this compound?
- Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. Use 2D NMR (e.g., HSQC, HMBC) to assign coupling patterns and verify connectivity. Cross-validate with computational methods (DFT-based NMR prediction) or XRD data from analogous compounds . For example, crystal structures of pyridyl-propenone derivatives can provide reference geometries for NMR shift calculations .
Q. What are the common impurities encountered during synthesis, and how can they be quantified?
- Methodological Answer : Impurities include unreacted precursors, oxidation byproducts (e.g., sulfoxides), and positional isomers. Employ HPLC with UV detection (e.g., 254 nm) and gradient elution (C18 column, acetonitrile/water mobile phase) for separation. Reference USP guidelines for related compounds, which recommend thresholds for unspecified impurities (<0.10%) and identification via spiking experiments .
Q. How does the compound’s stability vary under different pH and solvent conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound in buffered solutions (pH 1–13) and solvents (e.g., DMSO, ethanol). Monitor degradation via UV-Vis spectrophotometry (e.g., absorbance shifts at λmax ~300 nm) and HPLC. For example, related propenone derivatives exhibit instability in alkaline conditions due to hydrolysis of the enone moiety .
Q. What computational approaches are suitable for predicting the compound’s bioactivity?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with target proteins (e.g., kinases or oxidoreductases). Validate predictions with experimental assays (e.g., enzyme inhibition). Structural parameters from XRD (e.g., bond angles, torsional flexibility) can refine docking models .
Q. How can contradictory bioactivity data across studies be reconciled?
- Methodological Answer : Contradictions may stem from assay conditions (e.g., solvent/DMSO concentration affecting solubility) or impurity profiles. Replicate studies using orthogonal assays (e.g., fluorescence-based vs. colorimetric) and rigorously characterize compound purity via HPLC-MS. Cross-reference with studies on structurally similar compounds, such as PI 3-Kα inhibitors, to identify assay-specific artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
